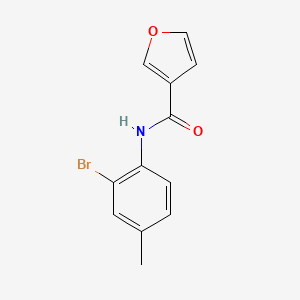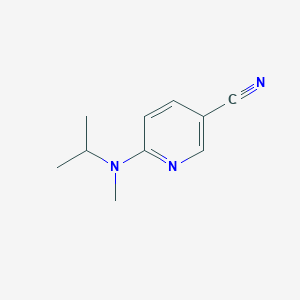![molecular formula C13H16N2O B7469481 4-[(2-Methylmorpholin-4-yl)methyl]benzonitrile](/img/structure/B7469481.png)
4-[(2-Methylmorpholin-4-yl)methyl]benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(2-Methylmorpholin-4-yl)methyl]benzonitrile, also known as MMBN, is a chemical compound that has been widely studied in the field of medicinal chemistry. It has been found to have potential therapeutic applications in the treatment of various diseases, including cancer and neurological disorders.
Mécanisme D'action
The mechanism of action of 4-[(2-Methylmorpholin-4-yl)methyl]benzonitrile is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes involved in cell growth and survival. 4-[(2-Methylmorpholin-4-yl)methyl]benzonitrile has been found to inhibit the activity of protein kinases, which are essential for the growth and survival of cancer cells. It has also been found to inhibit the activity of histone deacetylases, which play a role in the regulation of gene expression.
Biochemical and Physiological Effects
4-[(2-Methylmorpholin-4-yl)methyl]benzonitrile has been found to have several biochemical and physiological effects. In cancer cells, it has been shown to induce apoptosis, inhibit angiogenesis, and inhibit the activity of protein kinases and histone deacetylases. In neuronal cells, it has been found to have neuroprotective effects, including the protection of neurons from oxidative stress and the inhibition of neuroinflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 4-[(2-Methylmorpholin-4-yl)methyl]benzonitrile in lab experiments is its high purity. The synthesis method has been optimized to produce 4-[(2-Methylmorpholin-4-yl)methyl]benzonitrile in high purity, which is essential for accurate and reproducible results. However, one of the limitations of using 4-[(2-Methylmorpholin-4-yl)methyl]benzonitrile in lab experiments is its high cost. 4-[(2-Methylmorpholin-4-yl)methyl]benzonitrile is a relatively expensive compound, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 4-[(2-Methylmorpholin-4-yl)methyl]benzonitrile. One area of research is the development of more efficient synthesis methods to reduce the cost of producing 4-[(2-Methylmorpholin-4-yl)methyl]benzonitrile. Another area of research is the investigation of the mechanism of action of 4-[(2-Methylmorpholin-4-yl)methyl]benzonitrile, which may lead to the development of more effective therapeutic applications. Additionally, the potential use of 4-[(2-Methylmorpholin-4-yl)methyl]benzonitrile in combination with other drugs for the treatment of cancer and neurological disorders should be explored.
Méthodes De Synthèse
The synthesis of 4-[(2-Methylmorpholin-4-yl)methyl]benzonitrile involves the reaction of 4-chlorobenzonitrile with 2-methylmorpholine in the presence of a palladium catalyst. The product is then purified using column chromatography to obtain 4-[(2-Methylmorpholin-4-yl)methyl]benzonitrile in high purity. The synthesis of 4-[(2-Methylmorpholin-4-yl)methyl]benzonitrile has been optimized to improve the yield and purity of the product.
Applications De Recherche Scientifique
4-[(2-Methylmorpholin-4-yl)methyl]benzonitrile has been extensively studied for its potential therapeutic applications. One of the major areas of research has been in the treatment of cancer. 4-[(2-Methylmorpholin-4-yl)methyl]benzonitrile has been found to inhibit the growth of cancer cells in vitro and in vivo. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. 4-[(2-Methylmorpholin-4-yl)methyl]benzonitrile has also been found to inhibit angiogenesis, the formation of new blood vessels, which is essential for the growth and spread of cancer cells.
In addition to its anti-cancer properties, 4-[(2-Methylmorpholin-4-yl)methyl]benzonitrile has also been studied for its potential use in the treatment of neurological disorders. It has been found to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
4-[(2-methylmorpholin-4-yl)methyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-11-9-15(6-7-16-11)10-13-4-2-12(8-14)3-5-13/h2-5,11H,6-7,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAAVSIIZBDCWIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCO1)CC2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![3-[(4-Carbamoylphenoxy)methyl]benzoic acid](/img/structure/B7469497.png)
